
Triprolidine
概要
説明
トリプロリジンは、くしゃみ、目のかゆみと涙目、鼻水などのアレルギー症状を緩和するために一般的に使用される第一世代の抗ヒスタミン薬です。 鎮静作用で知られており、しばしば他の薬剤と組み合わせて風邪やインフルエンザの症状を治療するために使用されます . トリプロリジンは、ヒスタミン H1 受容体拮抗薬であり、消化器系、血管、呼吸器系の効果器細胞におけるヒスタミンと結合部位をめぐって競合します .
2. 製法
合成経路および反応条件: トリプロリジンは、2-ブロモピリジンと4-メチルベンジルアミンを反応させて中間体を生成し、その後ピロリジンと反応させることで、複数段階のプロセスによって合成することができます。 反応条件としては、通常、クロロホルムやジエチルアミンなどの溶媒を使用し、所望の生成物が得られるように制御された温度で反応が行われます .
工業的製造方法: 工業的な環境では、トリプロリジン塩酸塩は、トリプロリジンと塩酸を反応させることによって製造されます。 得られた生成物は、再結晶によって精製され、高純度の化合物が得られます。 このプロセスには、最終生成物の安定性と有効性を確保するために、さまざまな溶媒と試薬が使用されます .
準備方法
Synthetic Routes and Reaction Conditions: Triprolidine can be synthesized through a multi-step process involving the reaction of 2-bromopyridine with 4-methylbenzylamine to form an intermediate, which is then reacted with pyrrolidine to yield this compound. The reaction conditions typically involve the use of solvents such as chloroform and diethylamine, and the process is carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, this compound hydrochloride is produced by reacting this compound with hydrochloric acid. The resulting product is then purified through recrystallization to obtain a high-purity compound. The process involves the use of various solvents and reagents to ensure the stability and efficacy of the final product .
化学反応の分析
Ion-Pair Complexation with Sulfonephthalein Dyes
Triprolidine hydrochloride (TRH) forms stable ion-pair complexes with sulfonephthalein dyes such as Bromocresol Green (BCG) and Bromophenol Blue (BPB) under acidic conditions .
Mechanism :
-
The pyrrolidine nitrogen in TRH undergoes protonation, forming a cationic species.
-
The anionic forms of BCG/BPB (quinoid tautomers) interact electrostatically with protonated TRH, yielding 1:1 stoichiometric complexes .
Key Data :
Parameter | TRH-BCG Complex | TRH-BPB Complex |
---|---|---|
(nm) | 415 | 410 |
Molar Absorptivity (L·mol⁻¹·cm⁻¹) | ||
Stability Constant () | ||
Reaction Solvent | 1,2-Dichloroethane | 1,2-Dichloroethane |
Figure : Job’s plot analysis confirmed a 1:1 stoichiometry (mole fraction = 0.5) .
Synthetic Routes to this compound
Two major synthetic pathways have been reported:
Phosphonium Ylide Route
-
Reactants : 2-(p-Toluoyl)pyridine and 2-(1-pyrrolidino)ethyl triphenylphosphonium bromide .
-
Conditions : Methylene chloride solvent with potassium t-butoxide at 10°C .
-
Yield : 76% (mixture of Z/E isomers); isomerization via acid treatment yields pure E-isomer .
Photoredox Catalysis
-
Conditions : Visible light irradiation, Ru-based photocatalyst .
-
Yield : 48% (direct synthesis of this compound in one pot) .
Comparison of Methods :
Parameter | Phosphonium Ylide Route | Photoredox Catalysis |
---|---|---|
Key Reagents | Phosphonium bromide, base | Allylic amine, 2-cyanopyridine |
Reaction Time | 2–4 hours | 12–24 hours |
Scalability | Demonstrated at 5 mmol scale | Limited data |
Isomer Purity | Requires acid treatment | E-isomer predominant |
Reaction with Dichloronitrobenzene
This compound reacts with 2,4-dichloronitrobenzene in alkaline media to form an orange chromogen ( nm), enabling its spectrophotometric quantification .
Analytical Parameters :
Applications :
Stability and Composition of Complexes
科学的研究の応用
Pharmacological Properties
Triprolidine acts as an antagonist at the histamine H1 receptor, which mediates various allergic responses. Unlike second-generation antihistamines, this compound can cross the blood-brain barrier, resulting in sedative effects that can be beneficial in specific therapeutic contexts, such as sleep disturbances.
Clinical Applications
1. Treatment of Allergic Rhinitis
- This compound is commonly prescribed for managing symptoms of allergic rhinitis, including sneezing, runny nose, and itchy eyes. Its efficacy has been demonstrated in numerous clinical trials, where it has shown significant improvement in symptom relief compared to placebo .
2. Management of Temporary Sleep Disturbance
- A randomized controlled trial evaluated the efficacy of this compound in treating temporary sleep disturbances. Patients receiving 2.5 mg and 5 mg doses reported significant improvements in sleep quality and latency compared to placebo, particularly on the third night of treatment . The study highlighted that this compound's sedative properties could be leveraged for short-term management of insomnia without increasing daytime sleepiness.
3. Breastfeeding Safety
- Research has indicated that this compound enters breast milk but at low concentrations. A study involving breastfeeding mothers found that maximum plasma concentrations of this compound were low and unlikely to pose a risk to nursing infants . This finding supports its use among lactating women needing antihistaminic treatment.
Research Applications
1. Neuropharmacological Studies
- This compound has been utilized in research to explore its effects on the central nervous system, particularly regarding long-term potentiation in neurons of the tuberomammillary nucleus. This research contributes to understanding how antihistamines affect cognitive functions and memory processes .
2. Pharmacokinetic Studies
- Several studies have investigated the pharmacokinetics of this compound, focusing on its absorption, distribution, metabolism, and excretion profiles. A phase 1 trial compared the pharmacokinetic profiles of this compound alone versus in combination with pseudoephedrine, revealing important insights into its bioavailability and dosing considerations .
Case Study: Efficacy in Sleep Disturbance
A double-blind study involving 198 adults assessed the impact of this compound on sleep quality over three nights. Participants were given either a placebo or doses of 2.5 mg or 5 mg of this compound. Results indicated:
- Night 1: No significant difference between groups.
- Night 3: Both doses showed statistically significant reductions in sleep disturbance index (P = .0017 for 2.5 mg; P = .011 for 5 mg) compared to placebo.
- Subjective Measures: Participants reported feeling more refreshed upon waking when taking this compound compared to placebo .
Case Study: Safety Profile During Lactation
In a study evaluating the safety profile of this compound during lactation, mothers taking a combination product containing this compound were monitored for plasma concentrations in both maternal blood and breast milk. Results indicated:
作用機序
トリプロリジンは、ヒスタミン H1 受容体に結合することにより作用し、内因性のヒスタミンの作用を遮断します。 これにより、くしゃみ、かゆみ、鼻水などの症状が一時的に緩和されます。 トリプロリジンが H1 受容体に結合すると、ヒスタミンが消化器系、血管、呼吸器系の効果器細胞に作用することが妨げられます . さらに、トリプロリジンは、抗コリン作用と鎮静作用があり、全体の治療効果に貢献しています .
類似化合物:
ロラタジン: アレルギー反応の治療に使用される別の抗ヒスタミン薬ですが、トリプロリジンに比べて鎮静作用は弱いです。
ヒドロキシジン: 不安と痒みを軽減するために使用されますが、トリプロリジンよりも鎮静作用が強いです.
トリプロリジンの独自性: トリプロリジンは、抗ヒスタミン作用と鎮静作用を組み合わせた独自の薬剤であり、睡眠を妨げるアレルギー症状の治療に特に役立ちます。 血脳関門を通過して中枢神経系に作用する能力は、ロラタジンなどの鎮静作用の弱い他の抗ヒスタミン薬とは異なります .
類似化合物との比較
Loratadine: Another antihistamine used to treat allergic reactions, but with less sedative effects compared to triprolidine.
Hydroxyzine: Used to relieve anxiety and itching, but causes more sedation than this compound.
Uniqueness of this compound: this compound is unique in its combination of antihistamine and sedative effects, making it particularly useful for treating allergy symptoms that interfere with sleep. Its ability to cross the blood-brain barrier and exert central nervous system effects distinguishes it from other antihistamines like loratadine, which are less sedating .
生物活性
Triprolidine is a first-generation antihistamine primarily used for the treatment of allergic rhinitis and as a sedative. Its biological activity is characterized by its mechanism of action, pharmacokinetics, therapeutic uses, and safety profile. This article summarizes research findings, case studies, and relevant data regarding the biological activity of this compound.
This compound functions as an inverse agonist at the histamine H1 receptor, which inhibits the action of endogenous histamine. This blockade leads to relief from symptoms associated with allergic reactions, such as sneezing and nasal congestion. The compound's anticholinergic properties contribute to its sedative effects, making it useful in treating temporary sleep disturbances .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals important information regarding its absorption, distribution, metabolism, and elimination:
- Absorption : this compound is rapidly absorbed in the gastrointestinal tract.
- Half-life : The elimination half-life ranges from 4 to 6 hours.
- Maximum Plasma Concentration (Cmax) : Studies have shown that Cmax for a 2.5 mg dose is approximately 8.4 ng/mL, while for a combination formulation with pseudoephedrine (60 mg), it can be higher at 9.5 ng/mL .
- Bioavailability : Approximately 1% of this compound is excreted unchanged in urine over 24 hours post-administration .
Therapeutic Uses
This compound has been evaluated for various therapeutic applications:
- Allergic Rhinitis : It effectively reduces symptoms such as sneezing and nasal obstruction when used alone or in combination with pseudoephedrine .
- Sleep Disturbances : A clinical trial indicated that this compound at doses of 2.5 mg and 5 mg significantly improved sleep quality compared to placebo, demonstrating lower sleep disturbance indices and improved sleep latency on multiple nights .
Case Studies
- Breast Milk Distribution : A study assessed the plasma and breast milk concentrations of this compound in nursing mothers. Results indicated that the estimated exposure to breastfed infants was less than 1% of the weight-adjusted maternal dose, suggesting minimal risk when used during lactation .
- Safety Profile : In a phase 1 trial involving healthy adults, adverse effects were reported more frequently in women than men; however, no significant differences in pharmacokinetic parameters were observed between genders .
Adverse Effects
Common adverse effects associated with this compound include sedation and anticholinergic symptoms such as dry mouth and dizziness. The safety profile aligns with expectations for first-generation antihistamines, but caution is advised due to potential CNS depressant interactions with other medications .
Summary Table of Key Findings
Parameter | Value |
---|---|
Mechanism of Action | H1 receptor antagonist |
Half-life | 4 to 6 hours |
Cmax (2.5 mg) | ~8.4 ng/mL |
Cmax (combination) | ~9.5 ng/mL |
Bioavailability | ~1% unchanged in urine |
Common Adverse Effects | Sedation, dry mouth |
特性
IUPAC Name |
2-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2/c1-16-7-9-17(10-8-16)18(19-6-2-3-12-20-19)11-15-21-13-4-5-14-21/h2-3,6-12H,4-5,13-15H2,1H3/b18-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEQULMOCCWAQT-WOJGMQOQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\CN2CCCC2)/C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
550-70-9 (mono-hydrochloride), 6138-79-0 (mono-hydrochloride, mono-hydrate) | |
Record name | Triprolidine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486124 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3023718 | |
Record name | Triprolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Triprolidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014571 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.37e-02 g/L | |
Record name | Triprolidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00427 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Triprolidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014571 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Triprolidine binds to the histamine H1 receptor. This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine., Antihistamines used in the treatment of allergy act by competing with histamine for H1-receptor sites on effector cells. They thereby prevent, but do not reverse, responses mediated by histamine alone. Antihistamines antagonize, in varying degrees, most of the pharmacological effects of histamine, including urticaria and pruritus. Also, the anticholinergic actions of most antihistamines provide a drying effect on the nasal mucosa. /Antihistamines/, H1 antagonists inhibit most responses of smooth muscle to histamine. Antagonism of the constrictor action of histamine on respiratory smooth muscle is easily shown in vivo and in vitro. /Histamine Antagonists: H1 Antagonists/, /SRP:/ The action of histamine results in increased permeability and formation of edema and wheal. H1 antagonists block that action., For more Mechanism of Action (Complete) data for TRIPROLIDINE (7 total), please visit the HSDB record page. | |
Record name | Triprolidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00427 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | TRIPROLIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6316 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from light petroleum | |
CAS No. |
486-12-4 | |
Record name | Triprolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=486-12-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triprolidine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486124 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triprolidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00427 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Triprolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triprolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.934 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIPROLIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L8T9S52QM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | TRIPROLIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6316 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Triprolidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014571 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
59-61 °C, 60 °C | |
Record name | Triprolidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00427 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | TRIPROLIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6316 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Triprolidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014571 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does triprolidine exert its antihistaminic effects?
A1: this compound functions as a first-generation H1-receptor antagonist. [, ] It binds to the histamine H1 receptor, primarily in the central nervous system and periphery, blocking the action of histamine. [, ] This competitive antagonism prevents histamine from binding to its receptors, thus inhibiting the downstream effects mediated by histamine, such as vasodilation, increased vascular permeability, and smooth muscle contraction. [, ]
Q2: What are the downstream consequences of this compound's interaction with H1 receptors?
A2: By blocking H1 receptors, this compound effectively reduces the symptoms associated with allergic reactions, including sneezing, itching, rhinorrhea, and urticaria. [, ] Its action on central H1 receptors contributes to its sedative effects, a common characteristic of first-generation antihistamines. [, ]
Q3: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C19H22N2 and a molecular weight of 278.38 g/mol. []
Q4: What spectroscopic data are available for characterizing this compound?
A4: Researchers have employed various spectroscopic techniques to characterize this compound and its metabolites. These include proton nuclear magnetic resonance (1H-NMR), desorption chemical ionization mass spectrometry (DCI-MS), electron impact mass spectrometry (EI-MS), fast atom bombardment mass spectrometry (FAB-MS), liquid chromatography-mass spectrometry (LC/MS), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR). [, , ]
Q5: Describe the absorption, distribution, metabolism, and excretion (ADME) of this compound.
A5: this compound is well-absorbed following oral administration. [, ] It is extensively metabolized, primarily in the liver, with less than 1% of the parent drug recovered in excreta. [] The major metabolic pathway involves oxidation of the toluene ring methyl group to a carboxylic acid, resulting in the major metabolite 2-[1-(4-carboxyphenyl)-3-(1-pyrrolidinyl-1-propenyl)] pyridine (219C69). [, ] Other identified metabolites include a gamma-aminobutyric acid analog, a pyrrolidinone analog of 219C69, and a pyridine-ring hydroxylated derivative. [] Approximately 75% of the administered dose is excreted in urine, primarily as metabolites, with the remainder eliminated in feces. []
Q6: What is the elimination half-life of this compound in humans?
A6: The elimination half-life of this compound in humans is approximately 2.27 hours. []
Q7: Does the route of administration impact the metabolism of this compound?
A7: The route of administration appears to have minimal impact on the metabolic pattern of this compound. Similar metabolite profiles were observed following both oral and intravenous administration in dogs. []
Q8: Has the efficacy of this compound been evaluated in animal models?
A8: The disposition and metabolism of this compound have been studied in mice. [] Research has also explored the effects of this compound on cold-induced pain in a rat model. []
Q9: Are there any notable findings regarding the efficacy of this compound in clinical trials?
A9: Clinical studies have demonstrated the effectiveness of this compound in treating urticaria. [] Notably, this compound exhibited superior efficacy compared to chlorphenamine maleate, with a longer effective time and no reported serious adverse reactions. []
Q10: What analytical techniques are commonly employed for the quantification of this compound in biological samples?
A10: Various analytical methods have been developed and validated for the quantification of this compound in biological matrices. These include radioimmunoassay (RIA), thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC) coupled with ultraviolet detection (HPLC-UV), and HPLC coupled with thermospray ionization mass spectrometry (HPLC-TSI-MS). [, , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。